N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide
Overview
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14019912 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Air-Persistent Monomeric (Amino)(carboxy) Radicals
A study explored the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, highlighting the stability and electron-withdrawing properties of such compounds. These radicals, initially considered highly air-sensitive, demonstrated significant stability in well-aerated solutions, suggesting potential applications in various fields including medicinal chemistry and materials science (Mahoney et al., 2015).
Reductive Chemistry of Novel Cytotoxins
Another study focused on the reductive chemistry of novel hypoxia-selective cytotoxins, providing insights into their selective toxicity for hypoxic cells. This research is crucial for developing targeted cancer therapies, emphasizing the compound's potential in bioreductive drug development (Palmer et al., 1995).
DNA Precursor Metabolism and Inhibitor Effects
Research on 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, revealed its broad effects on DNA precursor metabolism. This study underscores the compound's impact on cellular processes and its utility in studying protein ribosylation effects, pertinent to understanding DNA repair mechanisms (Milam et al., 1986).
Synthesis and Characterization of Novel Aromatic Polyimides
The synthesis of new aromatic polyimides from diamines, including a focus on materials with high thermal stability and solubility in organic solvents, demonstrates the chemical's relevance in materials science. This research contributes to the development of high-performance polymers for engineering applications (Butt et al., 2005).
Anticorrosive Properties of Epoxy Monomers
A study on the synthesis of new epoxy monomers, such as tetraglycidyl-1,2-aminobenzamide, and their application as corrosion inhibitors for steel highlights the compound's significance in industrial applications. This research bridges the gap between organic synthesis and applied chemistry, offering solutions to corrosion problems (Dagdag et al., 2019).
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-8-23-17-7-5-6-15(12-17)18(22)21-19(24)20-16-10-13(2)9-14(3)11-16/h5-7,9-12H,4,8H2,1-3H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBBAHHQIZLKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.